
Diethyl 2-((2-nitrophenylamino)methylene)malonate
Overview
Description
Diethyl 2-((2-nitrophenylamino)methylene)malonate is a malonate ester derivative featuring a 2-nitrophenylamino substituent at the methylene position. This compound serves as a key intermediate in synthesizing heterocyclic scaffolds, particularly quinolones and pyridines, due to its reactive α,β-unsaturated ester system . These analogues share a common synthetic pathway involving condensation of substituted anilines with diethyl ethoxymethylenemalonate (DEM), followed by thermal cyclization to generate bioactive heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((2-nitrophenylamino)methylene)malonate can be synthesized through a multi-step reaction process. One common method involves the condensation of diethyl malonate with 2-nitroaniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Condensation Reaction: The enolate ion reacts with 2-nitroaniline to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((2-nitrophenylamino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the malonate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted malonate esters.
Scientific Research Applications
Diethyl 2-((2-nitrophenylamino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-((2-nitrophenylamino)methylene)malonate involves its ability to undergo nucleophilic addition and substitution reactions. The nitrophenyl group can participate in electron transfer processes, making the compound reactive towards various nucleophiles and electrophiles. The malonate ester moiety allows for the formation of enolate ions, which can further react with electrophiles to form new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Physical Properties
Melting points (m.p.) and spectral data vary with substituent polarity and crystallinity:
The 2-nitro derivative likely exhibits a higher m.p. (>100°C) due to increased polarity and hydrogen bonding, though experimental data are unavailable.
Reactivity in Cyclization Reactions
These malonates undergo thermal cyclization in high-boiling solvents (e.g., diphenyl ether) to form quinolone-3-carboxylates. Substituents influence reaction kinetics and product regiochemistry:
- Electron-withdrawing groups (e.g., Cl, Br, NO₂): Accelerate cyclization by stabilizing transition states through resonance withdrawal. For example, the 4-chloro derivative cyclizes at 220°C in 1 h to yield ethyl 6-chloro-4-oxoquinoline-3-carboxylate .
- Electron-donating groups (e.g., OCH₃) : Require longer reaction times due to reduced electrophilicity at the α-carbon .
The 2-nitro group’s meta-directing nature may favor cyclization at specific positions, altering product profiles compared to para-substituted analogues.
Data Tables for Key Analogues
Table 2: Spectral Comparison (¹H NMR)
Proton Environment | 4-Cl (δ ppm) | 2,4-F₂ (δ ppm) |
---|---|---|
N–H | 11.00 | 11.00 |
α-C–H | 8.14 | 8.14 |
Aromatic H | 7.24–6.92 | 7.24 (ddt) |
OCH₂CH₃ | 4.28 | 4.28 |
Biological Activity
Diethyl 2-((2-nitrophenylamino)methylene)malonate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H16N2O6 and is characterized by the presence of both ester and amine functional groups. This unique structure allows for various chemical interactions, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in fungi and bacteria. The compound may inhibit fungal growth by disrupting enzyme functions through hydrogen bonding interactions facilitated by its ester and amine groups.
Biological Activity Overview
Antifungal Properties:
Research indicates that this compound exhibits antifungal activity against pathogens such as Fusarium oxysporum. This inhibition occurs through the compound's interaction with specific enzymes involved in fungal metabolism, leading to reduced growth and viability .
Antimicrobial Activity:
In addition to antifungal effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Its structural characteristics enable it to form stable complexes with biological targets, enhancing its efficacy as an antimicrobial agent .
Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to disrupt cellular processes in cancer cells makes it a candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key differences:
Compound Name | Structure | Unique Features |
---|---|---|
Diethyl 2-((4-bromophenylamino)methylene)malonate | Contains bromine | Enhanced bioactivity due to bromine substitution |
Diethyl 2-((3-chlorophenylamino)methylene)malonate | Contains chlorine | Different reactivity profile |
Diethyl 2-((4-nitrophenylamino)methylene)malonate | Nitro group present | Alters electronic properties, affecting biological interactions |
Case Studies and Research Findings
-
Antifungal Activity Study :
A study conducted on the antifungal effects of this compound revealed a significant reduction in the growth of Fusarium oxysporum at varying concentrations. The compound's mechanism was linked to its ability to inhibit key metabolic enzymes in the fungal cells. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against common bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains. -
Pharmacological Evaluation :
In vitro studies assessing the anticancer potential showed that this compound could induce apoptosis in cancer cell lines, highlighting its therapeutic promise .
Properties
IUPAC Name |
diethyl 2-[(2-nitroanilino)methylidene]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)10(14(18)22-4-2)9-15-11-7-5-6-8-12(11)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGABQDBMSKAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280185 | |
Record name | Diethyl [(2-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-58-5 | |
Record name | NSC15777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(2-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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